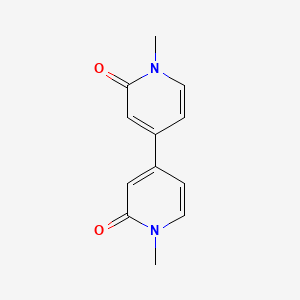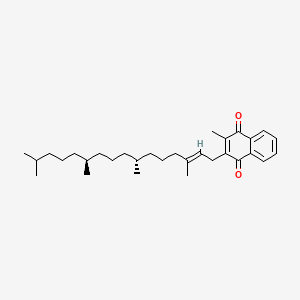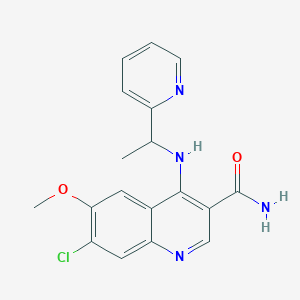
Paraquat dipyridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paraquat dipyridone is a metabolite of the herbicide paraquat, which is widely used in agriculture to control weeds. Paraquat is known for its high toxicity to humans and animals, and its use has been restricted or banned in many countries. This compound is formed through the metabolic oxidation of paraquat in the body and is often studied in toxicological research due to its relevance in paraquat poisoning cases .
准备方法
Synthetic Routes and Reaction Conditions
Paraquat dipyridone is not typically synthesized for industrial purposes but is rather a metabolic byproduct of paraquat. in laboratory settings, it can be synthesized through controlled oxidation of paraquat using specific reagents and conditions. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions .
Industrial Production Methods
There are no industrial production methods for this compound as it is primarily a metabolite of paraquat. The focus is generally on the production of paraquat itself, which involves the reaction of pyridine with methyl chloride to form 4,4’-bipyridyl, followed by quaternization with methyl sulfate to produce paraquat .
化学反应分析
Types of Reactions
Paraquat dipyridone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, paraquat.
Substitution: Substitution reactions can occur at the nitrogen atoms of the bipyridyl ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Sulfuric acid, hydrochloric acid
Major Products Formed
The major products formed from the reactions of this compound include further oxidized derivatives and reduced forms of paraquat .
科学研究应用
Paraquat dipyridone is primarily studied in the context of toxicology and environmental science. Its applications include:
Toxicological Research: Understanding the metabolic pathways and toxic effects of paraquat poisoning.
Environmental Studies: Investigating the degradation and persistence of paraquat in the environment.
Analytical Chemistry: Developing methods for the detection and quantification of paraquat and its metabolites in biological and environmental samples
作用机制
Paraquat dipyridone exerts its effects through the generation of reactive oxygen species (ROS) during its metabolic oxidation. These ROS cause oxidative stress, leading to cellular damage and apoptosis. The primary molecular targets include cellular membranes, proteins, and DNA. The pathways involved in its mechanism of action include the electron transport chain and the NADPH oxidase system .
相似化合物的比较
Similar Compounds
Paraquat: The parent compound, widely used as a herbicide.
Diquat: Another bipyridyl herbicide with similar properties but less toxic to humans.
Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridyl herbicides with varying degrees of usage and toxicity .
Uniqueness
Paraquat dipyridone is unique due to its formation as a specific metabolite of paraquat. Its study is crucial for understanding the toxicological impact of paraquat exposure and developing effective treatment strategies for paraquat poisoning .
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methyl-2-oxopyridin-4-yl)pyridin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-13-5-3-9(7-11(13)15)10-4-6-14(2)12(16)8-10/h3-8H,1-2H3 |
InChI 键 |
CTXBFNDTQFDFHL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=CC1=O)C2=CC(=O)N(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2Z)-2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B12300818.png)
![[(E)-5-[hydroxy-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(hydroxy)amino]pentanoate](/img/structure/B12300823.png)
![3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde](/img/structure/B12300826.png)

![5,7,18-Trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12300831.png)
![3-amino-N-[6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12300835.png)
![6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside](/img/structure/B12300840.png)
![9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione](/img/structure/B12300848.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)
